Isodecyl isooctyl adipate

Description

Historical Perspectives on Adipate (B1204190) Esters in Polymer Science

The development and use of plasticizers date back over a century, with the initial drive being the need to modify the properties of early polymers like cellulose (B213188) nitrate. Over the last 60 years, tens of thousands of substances have been evaluated for their plasticizing capabilities, but only a small fraction, around 50, are in widespread commercial use today. wikipedia.org

Adipic acid itself became a commercially significant chemical with the advent of nylon 6,6 production in the 1930s. chemcess.com Subsequently, its esters found application as plasticizers. Di(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA), emerged as a standard and widely used adipate plasticizer, particularly valued for its ability to impart good flexibility at low temperatures. plasticisers.orgkinampark.com

The use of adipate esters grew as the demand for flexible PVC and other polymers expanded into various applications, including food packaging films, wire and cable insulation, and automotive components. sci-hub.seplasticisers.org The selection of specific adipate esters has often been a balance between performance requirements, such as low-temperature flexibility and low volatility, and economic considerations.

Evolution of Research Trajectories for Long-Chain Adipate Esters

Research into long-chain adipate esters has been driven by the continuous need for improved performance and the response to evolving regulatory landscapes concerning some classes of plasticizers. wikipedia.org A significant trend has been the move towards higher molecular weight plasticizers to enhance permanence, which translates to lower volatility and reduced migration from the polymer matrix. hallstarindustrial.com

The investigation of mixed esters, such as isodecyl isooctyl adipate, represents a more nuanced approach to tailoring plasticizer properties. By combining different alcohol chains, researchers can fine-tune the performance characteristics to meet specific application demands. For example, diisodecyl adipate (DIDA) is noted for its excellent low-temperature properties and good permanence, making it suitable for general-purpose films. The use of branched-chain alcohols like isodecanol (B128192) and isooctanol in the synthesis of adipates is a key area of development for achieving a desirable balance of properties. chemcess.com

More recent research has also explored the use of adipate esters in biodegradable and bio-based polymer systems, such as polylactic acid (PLA) and thermoplastic starch (TPS) blends. scielo.br In these applications, adipate esters like diisodecyl adipate have been shown to improve the mechanical properties of the bio-based sheets, reducing rigidity and increasing elongation. scielo.br The synthesis of adipate esters from bio-based sources is another active area of research, aiming to reduce the environmental footprint of these important industrial chemicals. plasticisers.org

Data and Research Findings

The performance of this compound and related long-chain adipates is best understood through the examination of their physical and chemical properties and their effects on polymer performance.

Table 1: Physical and Chemical Properties of Selected Adipate Esters

| Property | Diisooctyl Adipate | Diisodecyl Adipate | This compound |

| CAS Number | 1330-86-5 chemeo.com | 27178-16-1 chemeo.com | 31474-57-4 flavscents.com |

| Molecular Formula | C22H42O4 chemeo.com | C26H50O4 chemeo.com | C24H46O4 flavscents.com |

| Molecular Weight ( g/mol ) | 370.57 | 426.68 | 398.62 flavscents.com |

| Boiling Point (°C) | ~417 (est.) univarsolutions.com | - | 405.78 (est.) flavscents.com |

| Flash Point (°C) | ~196 (est.) univarsolutions.com | - | ~179.5 (est.) flavscents.com |

| Density (g/cm³ at 20°C) | ~0.925 univarsolutions.com | - | - |

Note: Data for this compound is limited in publicly available literature. Some values are estimated.

Table 2: Performance Characteristics of Adipate Esters in Polymer Formulations

| Plasticizer | Key Performance Attributes | Typical Applications |

| Di(2-ethylhexyl) adipate (DEHA/DOA) | Excellent low-temperature flexibility, good heat stability. univarsolutions.com | Food packaging films, PVC compounds. univarsolutions.comspecialchem.com |

| Diisononyl adipate (DINA) | Good low-temperature resistance, light resistance. specialchem.com | PVC, its copolymers, rubbers, carrier solvent for polyurethane systems. specialchem.com |

| Diisodecyl adipate (DIDA) | Excellent low-temperature properties, good permanence, less volatile than DOA. | General purpose films, low viscosity plastisols, PVC, various cellulose esters. |

| This compound | Expected to have a balance of properties between DIDA and DIOA, offering good low-temperature performance and moderate permanence. | Applications requiring a balance of flexibility, low-temperature performance, and permanence. |

This table is a qualitative summary based on available literature.

The synthesis of these esters typically involves the esterification of adipic acid with the corresponding alcohols. For instance, diisooctyl adipate can be prepared by reacting adipic acid with isooctyl alcohol in the presence of a catalyst like sulfuric acid, followed by purification steps. google.com

Research has shown that adipate esters, in general, offer a favorable performance profile, particularly in applications where low-temperature flexibility is paramount. sci-hub.se They are often used in blends with other plasticizers to achieve a desired set of properties in the final product. The choice between different adipate esters, such as diisodecyl adipate and this compound, allows formulators to fine-tune the performance and cost of their polymer compounds.

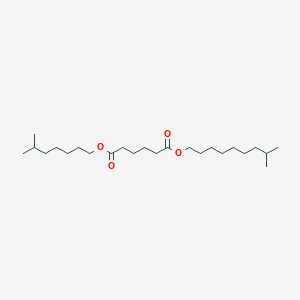

Structure

2D Structure

Properties

IUPAC Name |

6-O-(6-methylheptyl) 1-O-(8-methylnonyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-21(2)15-9-6-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-10-16-22(3)4/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXYISPZQCLSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067626 | |

| Record name | Isodecyl isooctyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-28-1, 31474-57-4, 68130-92-7 | |

| Record name | 1-(6-Methylheptyl) 6-(8-methylnonyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptyl 8-methylnonyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1-isodecyl 6-isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031474574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, mixed isodecyl and isooctyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1-isodecyl 6-isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl isooctyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl isooctyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-methylheptyl 8-methylnonyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Process Optimization for Isodecyl Isooctyl Adipate

Esterification Reactions: Methodologies and Catalysis

The synthesis of isodecyl isooctyl adipate (B1204190), a mixed ester of adipic acid, is primarily achieved through esterification reactions. These processes involve the reaction of a carboxylic acid (adipic acid) with alcohols (isodecyl alcohol and isooctyl alcohol) or the transformation of a precursor ester. The two main methodologies employed are direct esterification and transesterification, each utilizing specific catalytic systems to optimize reaction rates and yields.

Direct Esterification of Adipic Acid with Branched-Chain Alcohols

Direct esterification is a fundamental and widely used method for producing adipate esters. penpet.comcir-safety.org This process involves the direct reaction of adipic acid with a stoichiometric excess of the desired branched-chain alcohols, in this case, a mixture of isodecyl alcohol and isooctyl alcohol, typically at elevated temperatures. cir-safety.org The reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester product. google.comgoogle.com

The general reaction can be represented as: Adipic Acid + Isodecyl Alcohol + Isooctyl Alcohol ⇌ Isodecyl Isooctyl Adipate + Water

The production of similar diesters, such as diisodecyl adipate and diisooctyl adipate, follows this same principle, reacting adipic acid with the corresponding alcohol. google.comgoogle.com For instance, the synthesis of diisodecyl adipate involves reacting adipic acid and isodecyl alcohol at reflux, with the reaction temperature maintained around 220°C by adjusting the pressure to facilitate water removal. google.com Similarly, the production of diisooctyl adipate involves the esterification of adipic acid with isooctyl alcohol. google.comnih.gov The synthesis of the mixed this compound would involve using a mixture of both isodecyl and isooctyl alcohols in the reaction with adipic acid.

To accelerate the rate of direct esterification, strong acid catalysts are commonly employed. These catalysts protonate the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Sulfuric acid is a conventional and effective homogeneous catalyst for this process. google.com In a typical preparation, adipic acid, isooctyl alcohol, and a small quantity of concentrated sulfuric acid are heated in a reactor. google.comgoogle.com The reaction proceeds under boiling reflux conditions to continuously separate the water formed. google.com A patent describes a method where the weight ratio of adipic acid, isooctyl alcohol, and sulfuric acid is approximately 1:2.2:0.002-0.005. google.com Other traditional acid catalysts include p-toluene sulfonic acid and phosphorous acid. google.com While effective, these homogeneous acid catalysts can present challenges during product purification, often requiring neutralization and washing steps to remove the catalyst from the final ester product. google.com

| Catalyst System | Reactants | Key Conditions | Outcome | Reference |

| Sulfuric Acid | Adipic Acid, Isooctyl Alcohol | Weight Ratio (Acid:Alcohol:Catalyst) = 1:2.2:0.002-0.005, Boiling Reflux | Production of Diisooctyl Adipate | google.com |

| p-Toluene Sulfonic Acid | Polyol, Carboxylic Acid | Elevated Temperatures | General Polyol Ester Production | google.com |

| Phosphorous Acid | Polyol, Carboxylic Acid | Elevated Temperatures | General Polyol Ester Production | google.com |

Both heterogeneous and homogeneous catalysts are utilized in the synthesis of adipate esters, each offering distinct advantages.

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are widely used due to their high activity under mild conditions. rug.nl Organometallic compounds, particularly titanates like tetraisopropyl titanate and tetrabutyl titanate, are prominent examples. google.comdergipark.org.tr These catalysts are highly effective for the esterification of acids or anhydrides with alcohols. google.com For example, a chelated titanate catalyst (ATC-I) was used to synthesize diisodecyl adipate from adipic acid and isodecyl alcohol, maintaining a reflux temperature of 220°C. The catalyst was added after about 65% of the theoretical water was removed, leading to a final product with a very low acid number (0.02 mg KOH/g) after 60 minutes. google.com Rhenium-based complexes, such as MeReO₃, have also been explored, often in conjunction with a hydrogenation co-catalyst, for producing adipate esters from bio-based precursors like mucic acid. rsc.orgnih.gov

Heterogeneous Catalysis: Heterogeneous catalysts operate in a different phase from the reaction mixture, which simplifies their separation from the product, enabling easy recovery and recycling. researchgate.netmdpi.com This is a significant advantage in terms of process sustainability and cost-effectiveness. rsc.org Examples include solid acid catalysts like sulfonated zeolites (e.g., H-ZSM-5) and metal oxides. mdpi.com These materials provide acidic sites that drive the esterification reaction. mdpi.com For the synthesis of dialkyl adipates, ionic liquids based on sulfuric acid and triethylamine (B128534) have been shown to be effective, allowing for high yields (99%) and selectivities (>99%) under mild conditions (70-80°C). nih.gov The catalyst phase is immiscible with the ester product, facilitating simple separation. nih.gov Supported metal catalysts, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), are also used, particularly in integrated processes where esterification is combined with other transformations like hydrogenation. nih.gov However, conventional heterogeneous catalysts like Pd/C on their own have shown low selectivity for ester formation in certain carbonylation reactions. researchgate.net

| Catalyst Type | Example Catalyst | Reactants | Key Findings | Reference |

| Homogeneous | Chelated Titanate (ATC-I) | Adipic Acid, Isodecyl Alcohol | High reaction rate, low final acid number (0.02 mg KOH/g) at 220°C. | google.com |

| Homogeneous | Ir-ReOx/C | Mucic Acid, Isopropanol | One-step conversion to adipates with 63% yield without additives. | rsc.org |

| Heterogeneous | Ionic Liquid (Triethylamine & H₂SO₄) | Adipic Acid, Butan-1-ol | 99% yield, catalyst recycled 10 times without loss of activity. | nih.gov |

| Heterogeneous | Sulfonated Zeolites (H-ZSM-5) | General Esterification | Strong acidic sites, high thermal stability, reusable. | mdpi.com |

Acid-Catalyzed Esterification Systems

Transesterification Processes

Transesterification, or alcoholysis, is an alternative route to synthesize adipate esters. cir-safety.org This process involves the reaction of a precursor ester, typically a short-chain dialkyl adipate like dimethyl adipate (DMA) or diethyl adipate, with a higher molecular weight alcohol, such as isooctyl or isodecyl alcohol. nih.govnih.gov A low molecular weight alcohol (e.g., methanol) is displaced and removed to drive the reaction to completion. rsc.org This method is particularly useful for utilizing byproducts from industrial adipic acid production, where mixed dicarboxylic acids can be converted to their methyl esters for easier separation and subsequent use. rsc.orgnih.gov

The general reaction is: Dimethyl Adipate + Isodecyl Alcohol + Isooctyl Alcohol ⇌ this compound + Methanol (B129727)

The alcoholysis of a precursor ester, such as dimethyl adipate, with isooctyl and isodecyl alcohols is a key transesterification pathway. nih.govnih.gov In this equilibrium reaction, the alcohol moieties are exchanged. The synthesis of diisooctyl adipate (DOA) via alcoholysis uses dimethyl adipate and isooctanol as raw materials. rsc.orgnih.gov The process is catalyzed and driven by the removal of the methanol byproduct. rsc.org The reaction mechanism, when base-catalyzed, involves the formation of an alkoxide ion from the higher alcohol, which then attacks the carbonyl carbon of the precursor ester. mdpi.com For acid-catalyzed reactions, the carbonyl group is protonated, enhancing its reactivity towards the incoming alcohol. mdpi.com

Research has focused on developing novel catalysts to improve the efficiency, selectivity, and sustainability of transesterification for producing adipate esters.

Titanium-Based Catalysts: Novel titanium adipate catalysts have been developed that are non-toxic, thermally stable, and exhibit high catalytic activity. rsc.org These catalysts are prepared via an exchange reaction between an alkyl titanate and adipic acid. rsc.org In one study, a newly synthesized titanium adipate catalyst was used for the synthesis of diisooctyl adipate from dimethyl adipate and isooctanol. nih.gov The study optimized reaction conditions using response surface methodology, achieving a high ester exchange rate of 94.23%. The optimal conditions were found to be a catalyst dosage of 2.39%, an isooctanol to dimethyl adipate molar ratio of 2.55:1, and a reaction temperature of 117°C. nih.gov The solid nature of this catalyst also allows for it to be recycled. rsc.org

Enzymatic Catalysts: Lipases, particularly from sources like Candida antarctica, have been successfully used as catalysts for esterification and transesterification reactions. mdpi.comnih.gov These enzymatic catalysts operate under mild conditions and offer high selectivity. For instance, immobilized Candida antarctica lipase (B570770) B was used to synthesize dimethyl adipate from adipic acid and methanol, achieving a predicted maximum conversion of 97.6%. nih.gov While this study focused on the synthesis of the precursor ester, the principle of using lipases is applicable to the transesterification of that precursor with higher alcohols.

Other Novel Systems: Other catalyst systems explored for transesterification include various solid acid and base catalysts. mdpi.com Zinc-based catalysts, such as zinc acetate (B1210297), are effective in facilitating ester-exchange reactions. mdpi.com Magnetic catalysts, like alkali metals doped onto Fe₃O₄, offer the advantage of easy separation from the reaction mixture using a magnetic field. mdpi.com

| Catalyst System | Precursor Ester | Alcohol(s) | Key Findings | Reference |

| Titanium Adipate | Dimethyl Adipate | Isooctanol | Ester exchange rate of 94.23% at 117°C. Catalyst is recyclable. | nih.gov |

| Immobilized Lipase | Adipic Acid | Methanol | 97.6% conversion yield for DMA synthesis; demonstrates potential for ester synthesis. | nih.gov |

| Zinc Acetate | General Polyesters | - | Effective for facilitating ester-exchange reactions. | mdpi.com |

| (Cyclopentadienyl)titanium Trichlorides | Methyl 10-undecenoate | Various Alcohols | High catalytic activity and selectivity (>99%) for transesterification. | acs.org |

Alcoholysis of Precursor Esters

Optimization of Reaction Parameters

The production of this compound, like other dialkyl adipates, is a multi-step process that can be optimized by carefully controlling various reaction parameters. The primary method of synthesis is a Fischer-type esterification, reacting a carboxylic acid with an alcohol, which can be promoted by acid or base catalysis. cir-safety.org

Influence of Reactant Stoichiometry

For the synthesis of DOA, a study found that the optimal molar ratio of isooctanol to dimethyl adipate was 2.55:1, which resulted in a high ester exchange rate. nih.govrsc.orgresearchgate.netnih.gov This highlights the delicate balance required in the stoichiometry to maximize product formation without diluting the reactants.

Temperature and Pressure Regimes in Synthesis

Temperature and pressure are critical parameters in the synthesis of adipate esters. The esterification reaction is typically conducted at elevated temperatures to increase the reaction rate. google.comgoogle.com In the synthesis of diisooctyl adipate, for instance, the reaction is heated to a boiling reflux state to facilitate the removal of water, a byproduct of the reaction. google.comgoogle.com

One study on DOA synthesis identified an optimal reaction temperature of 117°C at the time of catalyst addition, which contributed to a 94.23% ester exchange rate. nih.govrsc.orgresearchgate.netnih.gov The pressure is often controlled to facilitate the removal of byproducts. For example, a micro-vacuum condition (550-590 mmHg) can be employed to help separate water from the reaction mixture. google.com However, other processes may operate at atmospheric or slightly elevated pressures. google.com The choice of temperature and pressure is a trade-off between reaction kinetics and the stability of the reactants and products. epa.gov

Reaction Kinetics and Process Efficiency

The kinetics of the esterification process are influenced by factors such as catalyst concentration, reactant ratio, and temperature. nih.govdergipark.org.tr For similar diester synthesis, a second-order kinetic model has been suggested, with the formation of the monoester being the rate-determining step. dergipark.org.tr

Below is an interactive data table summarizing the optimized reaction parameters for the synthesis of a similar adipate ester, diisooctyl adipate, which provides insights applicable to this compound synthesis.

| Parameter | Optimal Value | Resulting Ester Exchange Rate |

| Molar Ratio (Isooctanol:Dimethyl Adipate) | 2.55:1 | 94.23% |

| Catalyst Dosage | 2.39% | 94.23% |

| Reaction Temperature (at catalyst addition) | 117°C | 94.23% |

| Data derived from studies on diisooctyl adipate synthesis. nih.govrsc.orgresearchgate.netnih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of plasticizers like this compound to enhance their environmental profile.

Utilization of Sustainable Feedstocks and By-products

A key aspect of green chemistry is the use of renewable and sustainable raw materials. researchgate.net In the context of adipate ester synthesis, this can involve using bio-based feedstocks. google.com For example, adipic acid, a key precursor, can be synthesized from renewable resources through greener oxidation processes. core.ac.uk One such method involves the oxidation of cyclohexene (B86901) using hydrogen peroxide in a microemulsion, which is an environmentally friendlier alternative to traditional methods that use nitric acid and generate nitrous oxide, a greenhouse gas. core.ac.uk

Development of Environmentally Benign Catalysts

The development of efficient and environmentally friendly catalysts is a cornerstone of green chemistry. iupac.org Traditional acid catalysts like sulfuric acid can be corrosive and lead to waste generation. google.comgoogle.com Research has focused on developing heterogeneous and recyclable catalysts that are more benign. iupac.org

For the synthesis of adipate esters, novel catalysts such as titanium adipate have been developed. nih.govrsc.orgresearchgate.netnih.gov This type of catalyst has shown high catalytic efficiency and can be separated from the reaction mixture by filtration and subsequently recycled. nih.govresearchgate.net Other environmentally benign options include the use of solid acid catalysts, ionic liquids, and enzymes (lipases), which can operate under milder conditions and offer high selectivity, reducing the formation of unwanted by-products. iupac.orgnih.govnih.gov The use of such catalysts not only makes the process greener but can also lead to energy savings. nih.govrsc.orgresearchgate.netnih.gov

Solvent-Free and Energy-Efficient Synthesis Methods

The chemical industry is increasingly shifting towards sustainable manufacturing processes, prompting the development of solvent-free and energy-efficient methods for the synthesis of esters like this compound. These advanced synthetic routes aim to minimize environmental impact, reduce production costs, and enhance process safety by eliminating hazardous organic solvents and lowering energy consumption. Key strategies in this domain include enzymatic catalysis, the use of solid acid catalysts, and innovative process technologies such as microwave-assisted synthesis and reactive distillation.

Enzymatic Synthesis in Solvent-Free Systems

Enzymatic catalysis, particularly utilizing lipases, has emerged as a highly effective and environmentally benign approach for ester synthesis. Lipases are advantageous due to their high selectivity, mild reaction conditions, and biodegradability. In the context of adipate ester production, immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which is a significant cost-saving factor.

The key parameters influencing the efficiency of enzymatic esterification in a solvent-free system include:

Temperature: Optimal temperatures for lipase activity are typically in the range of 50-70°C. researchgate.netresearchgate.net Higher temperatures can lead to enzyme denaturation, while lower temperatures result in slower reaction rates.

Substrate Molar Ratio: The molar ratio of alcohol to adipic acid is a critical factor. An excess of the alcohol mixture (isodecyl and isooctyl alcohol) is generally used to drive the reaction forward.

Enzyme Loading: The amount of immobilized lipase affects the reaction rate. Higher enzyme concentrations can lead to faster conversions, but also increase costs.

Agitation Speed: In a stirred-tank reactor, adequate agitation is necessary to ensure proper mixing and overcome mass transfer limitations. nih.gov

Water Removal: Continuous removal of water, a byproduct of esterification, is crucial for achieving high yields in solvent-free systems. This is often accomplished by conducting the reaction under a vacuum. researchgate.net

The table below summarizes typical optimized conditions for the solvent-free enzymatic synthesis of adipate esters, which can be extrapolated for the production of this compound.

| Parameter | Optimized Value | Reference |

| Catalyst | Immobilized Candida antarctica lipase B (Novozym 435) | researchgate.net |

| Temperature | 50 - 60°C | nih.govresearchgate.net |

| Substrate Molar Ratio (Alcohol:Acid) | 3:1 | researchgate.net |

| Enzyme Loading | 2.5% (w/w) | nih.gov |

| Reaction Time | 6 - 7.3 hours | nih.govresearchgate.net |

| Agitation Speed | 500 rpm | nih.gov |

| Vacuum | 13.3 kPa | researchgate.net |

| Conversion Yield | >95% | nih.govresearchgate.net |

This data is based on the synthesis of analogous adipate esters and serves as a guideline for the synthesis of this compound.

Heterogeneous Catalysis

The use of solid acid catalysts presents another viable solvent-free and energy-efficient route for the synthesis of adipate esters. These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to conventional liquid acid catalysts like sulfuric acid. Examples of solid acid catalysts include ion-exchange resins, zeolites, and sulfated metal oxides.

Titanium-based catalysts, such as titanium adipate, have been shown to be effective for the synthesis of diisooctyl adipate via transesterification in a process described as environmentally friendly and energy-saving. nih.govrsc.org The optimal conditions for this transesterification reaction, which can be adapted for the synthesis of this compound, are detailed in the table below.

| Parameter | Optimized Value | Reference |

| Catalyst | Titanium Adipate | nih.govrsc.org |

| Reactants | Dimethyl Adipate, Isooctyl Alcohol | nih.govrsc.org |

| Catalyst Dosage | 2.39% | nih.govrsc.org |

| Molar Ratio (Isooctanol:Dimethyl Adipate) | 2.55:1 | nih.govrsc.org |

| Reaction Temperature | 117°C | nih.govrsc.org |

| Ester Exchange Rate | 94.23% | nih.govrsc.org |

This data is for the synthesis of diisooctyl adipate and can be considered as a reference for the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is an energy-efficient technology that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bspublications.netoatext.com The direct interaction of microwave radiation with the polar molecules in the reaction mixture results in rapid and uniform heating. bspublications.net This technique is well-suited for solvent-free reactions, further enhancing its green credentials.

While specific studies on the microwave-assisted synthesis of this compound are limited, the successful application of MAOS for the synthesis of other esters and organic compounds suggests its high potential in this area. rsc.orgacs.org The key benefits of employing microwave irradiation for the synthesis of this compound would include:

Reduced Reaction Time: Reactions that take hours with conventional heating can often be completed in minutes. bspublications.net

Improved Yields and Purity: The rapid and uniform heating can minimize the formation of side products.

Process Intensification with Reactive Distillation

Reactive distillation is a process intensification technique that combines chemical reaction and separation in a single unit. For equilibrium-limited reactions like esterification, reactive distillation can be particularly advantageous. By continuously removing the byproducts (in this case, water) from the reaction zone, the reaction equilibrium is shifted towards the products, leading to higher conversion rates. This integration of reaction and separation can also result in significant energy and capital cost savings. mdpi.com

The application of reactive distillation to the synthesis of this compound would involve feeding adipic acid, isodecyl alcohol, and isooctyl alcohol into a distillation column containing a suitable catalyst in the reactive section. As the esterification proceeds, the water byproduct is removed from the top of the column, while the heavier ester product is collected at the bottom. This method has been explored for the synthesis of other esters and shows promise for the efficient production of this compound. mdpi.comresearchgate.net

Plasticization Mechanisms and Polymer Interactions of Isodecyl Isooctyl Adipate

Fundamental Principles of Adipate (B1204190) Ester Plasticization

The plasticizing effect of adipate esters, including isodecyl isooctyl adipate, is primarily explained by several key theories that describe how these smaller molecules interact with large polymer chains. hallstarindustrial.comresearchgate.net

The free volume theory is a cornerstone of understanding plasticization. hallstarindustrial.comresearchgate.netkinampark.com It posits that the flexibility of a polymer is dependent on the internal space, or "free volume," available for polymer chain segments to move. researchgate.netkinampark.com Plasticizers, being smaller molecules compared to the polymer, increase the total free volume within the polymer-plasticizer system. hallstarindustrial.combdmaee.net This added volume facilitates the movement of polymer chains, allowing them to slide past one another more easily, which in turn enhances the material's flexibility and lowers its glass transition temperature (Tg). bdmaee.neteupegypt.comhallstarindustrial.com The increase in free volume is a direct contributor to the enhanced mobility of the polymer macromolecules, transforming the material from a rigid, glassy state to a more pliable, rubbery state at lower temperatures. kinampark.comeupegypt.com

Effective plasticization relies on favorable intermolecular interactions between the plasticizer and the polymer. specialchem.com For a plasticizer to be compatible and efficient, the attractive forces between the plasticizer and polymer molecules must be similar in magnitude to the forces between the polymer molecules themselves. specialchem.com

Free Volume Theory and Polymer Chain Mobility Enhancement

Compatibility and Synergistic Effects with Polymer Matrices

This compound's utility is defined by its compatibility with various polymers and its ability to work in conjunction with other additives to achieve desired material properties.

This compound is frequently used as a plasticizer for Polyvinyl Chloride (PVC). google.com Pure PVC is a rigid and brittle material, but the incorporation of plasticizers like this compound imparts flexibility and softness. ijiert.org The plasticizer molecules intersperse themselves between the PVC chains, reducing the strong intermolecular forces and allowing the chains to move more freely. plasticisers.orgijiert.org This results in a significant lowering of the glass transition temperature, making the PVC flexible at room temperature. ijiert.org

Adipate esters are particularly valued in PVC applications for conferring excellent low-temperature flexibility. researchgate.net this compound, often used in blends with other plasticizers like phthalates, helps to maintain the flexibility of PVC products even when exposed to cold conditions. nj-chem.co.jp Research has shown that adipate esters can effectively lower the Tg of PVC, with some studies indicating a reduction of over 130°C compared to pure PVC. researchgate.net The compatibility of adipates with PVC is generally good, leading to stable and durable flexible products. dergipark.org.tr

Table 1: General Effects of Adipate Plasticizers on PVC Properties

| Property | Effect of Adipate Plasticizer Addition | Scientific Rationale |

| Flexibility | Increased | Reduction of intermolecular forces between PVC chains allows for greater chain mobility. plasticisers.orgijiert.org |

| Glass Transition Temperature (Tg) | Decreased | Increased free volume and weakened polymer-polymer interactions lower the energy required for chain movement. bdmaee.netijiert.orgmdpi.com |

| Low-Temperature Performance | Improved | The linear structure of adipates helps maintain flexibility at reduced temperatures. researchgate.net |

| Tensile Strength | Generally Decreased | The presence of plasticizer molecules weakens the overall cohesive strength of the polymer matrix. bdmaee.net |

| Elongation at Break | Increased | Enhanced chain mobility allows the material to stretch more before breaking. specialchem.comresearchgate.net |

The utility of this compound extends beyond PVC to a range of other polymer systems. It demonstrates good compatibility with several types of polymers:

Cellulosic Polymers: this compound is compatible with cellulose (B213188) derivatives such as cellulose acetate (B1210297) butyrate, ethyl cellulose, and nitrocellulose. nih.gov In these applications, it serves to increase flexibility and workability. nih.gov

Polyurethanes: Adipate esters are used as plasticizers in polyurethane systems, where they contribute to low-temperature flexibility. bdmaee.netchemcess.com They are compatible with polyurethane resins and can be incorporated to produce more pliable materials. bdmaee.net

Rubber-based Polymers: this compound shows compatibility with various synthetic rubbers, including polychloroprene and nitrile rubber (NBR). hallstarindustrial.com In these elastomers, it helps to lower the glass transition temperature and improve low-temperature performance. hallstarindustrial.com For instance, adipate esters are used as plasticizers in hydroxyl-terminated polybutadiene (B167195) (HTPB)-based binders for solid rocket propellants. icm.edu.pl

Table 2: Reported Compatibility of Isodecyl Adipates with Various Polymers

| Polymer Type | Reported Compatibility | Reference |

| Polyvinyl Chloride (PVC) | Yes | |

| Cellulose Acetate Butyrate | Yes | |

| Ethyl Cellulose | Yes | |

| Nitrocellulose | Yes | |

| Polychloroprene | Yes | |

| Polyurethane | Yes | bdmaee.netchemcess.com |

| Nitrile Rubber (NBR) | Yes | hallstarindustrial.com |

This compound is often used as part of a plasticizer blend to achieve a specific balance of properties in the final product. It can be considered a secondary plasticizer, typically blended with general-purpose primary plasticizers like phthalates (e.g., DINP, DIDP) or terephthalates (e.g., DOTP). dergipark.org.trgoogle.com

Compatibility with Other Polymer Types (e.g., Cellulosic, Polyurethane, Rubber-based)

Molecular-Level Insights into Plasticizer-Polymer Dynamics

To comprehend the plasticizing effect of this compound on a molecular level, it is essential to investigate the interactions between the plasticizer and the polymer matrix. Techniques such as spectroscopic analysis and calorimetric studies offer valuable insights into these dynamics, revealing how the plasticizer integrates with and modifies the polymer's structure and thermal properties.

Spectroscopic Analysis of Polymer-Plasticizer Blends

Spectroscopic methods, particularly Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for probing the interactions between a plasticizer and a polymer. astm.org By analyzing the vibrational spectra of the polymer-plasticizer blend, it is possible to identify changes in chemical bonding and intermolecular forces, which are indicative of the plasticization mechanism.

When this compound is blended with a polymer like polyvinyl chloride (PVC), the plasticizer molecules position themselves between the polymer chains. This spacing reduces the polymer-polymer interactions, specifically the van der Waals forces. windows.net FTIR analysis can detect shifts in the characteristic absorption bands of both the polymer and the plasticizer, signaling these interactions. For instance, the carbonyl group (C=O) in the adipate ester is a key site for interaction. Changes in the position and shape of the C=O stretching band can indicate hydrogen bonding or other polar interactions with the polymer. researchgate.netjustia.com

Research on similar adipate plasticizers in PVC has shown that the interaction between the plasticizer and the polymer can be observed through the amplification of certain peak intensities in the FTIR spectrum. researchgate.net These spectral changes suggest a physical interaction that leads to the plasticizing effect, rather than a chemical reaction. astm.org

Illustrative FTIR Spectral Data of PVC Plasticized with an Adipate Ester

| Functional Group | Wavenumber (cm⁻¹) in Pure PVC | Wavenumber (cm⁻¹) in Plasticized PVC | Observation |

| C-Cl Stretching | ~610-690 | Shifted and/or broadened | Indicates interaction with plasticizer molecules near the chlorine atom. |

| CH₂ Bending | ~1430 | Minor shifts | Changes in the local environment of the polymer backbone. |

| C=O Stretching (from Adipate) | N/A | ~1730 | The position and intensity of this peak provide direct evidence of the plasticizer's interaction with the PVC matrix. |

This table is illustrative and based on typical data for adipate plasticizers in PVC. Actual values can vary depending on the specific adipate and experimental conditions.

Calorimetric Studies of Glass Transition Modulation

Calorimetric techniques, especially Differential Scanning Calorimetry (DSC), are fundamental in understanding how plasticizers like this compound affect the thermal properties of polymers. dokumen.pubnih.gov The primary function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. astm.orgnih.gov

The addition of this compound to a polymer introduces free volume and increases the mobility of the polymer chains. The long, flexible alkyl chains of the adipate disrupt the packing of the polymer chains, allowing them to move more freely at lower temperatures. acs.org This results in a significant decrease in the Tg of the blend, a key indicator of plasticization efficiency. google.com

DSC measurements quantify this effect by detecting the heat flow associated with the glass transition. The magnitude of the Tg depression is directly related to the concentration and compatibility of the plasticizer with the polymer. dokumen.pub Studies on various adipate plasticizers have consistently shown a reduction in the Tg of polymers like PVC. researchgate.net

Representative DSC Data for PVC Plasticized with Adipate Esters

| Plasticizer Concentration (phr*) | Glass Transition Temperature (Tg) of PVC Blend (°C) |

| 0 (Neat PVC) | 85 |

| 20 | 55 |

| 40 | 25 |

| 60 | -5 |

phr: parts per hundred parts of resin. This data is representative for a generic adipate plasticizer and illustrates the typical trend. Actual values for this compound may vary.

The lowering of the Tg is a direct consequence of the increased free volume and weakened intermolecular forces between polymer chains, facilitated by the presence of the this compound molecules. windows.net This enhanced molecular mobility is the fundamental principle behind the increased flexibility and processability of the plasticized polymer. google.com

Degradation Mechanisms and Stability Analysis of Isodecyl Isooctyl Adipate

Oxidative Degradation Pathways

Oxidative degradation occurs when the ester is exposed to oxygen, a process often accelerated by heat, light, and the presence of metal catalysts. This degradation proceeds through a complex series of free-radical reactions.

The oxidation of adipate (B1204190) esters is understood to follow a free-radical chain reaction mechanism. scispace.com This process is classically divided into three main stages: initiation, propagation, and termination. researchgate.net The initiation phase involves the formation of initial free radicals, typically by the abstraction of a hydrogen atom from the ester molecule. This can be triggered by thermal energy or the presence of initiators. researchgate.net For branched ethers and similar compounds, a common degradation pathway involves the abstraction of α-hydrogen atoms by hydroxyl radicals. nih.gov The decomposition of hydroperoxides, which are initial, stable intermediates, into alkoxyl and hydroxyl radicals is a slow reaction that marks the beginning of the autoxidation process. researchgate.net

The oxidative degradation of adipate esters results in a complex mixture of smaller and larger molecules. Analysis of the analogous compound di-isooctyl adipate (DOA) reveals the formation of low-molecular-weight compounds, including monoesters, different diesters, alcohols, and olefins as primary degradation products. researchgate.net The generation of these polar compounds, particularly carboxylic acids, leads to a significant increase in the acid number of the fluid. researchgate.net

Further analysis shows the formation of more varied degradation fragments. semanticscholar.orgdntb.gov.ua In some cases, these fragments can recombine to form larger, polymerized products. semanticscholar.org Metabolic studies on similar diesters confirm that degradation can lead to the corresponding diacids (adipic acid) and alcohols (such as isooctyl alcohol and isodecyl alcohol). cir-safety.orgscbt.com

| Product Category | Specific Examples | Reference |

|---|---|---|

| Low-Molecular-Weight Compounds | Monoesters, Diesters, Alcohols, Olefins | researchgate.net |

| Acidic Products | Carboxylic Acids, Adipic Acid | researchgate.netcir-safety.org |

| Alcohol Products | Isooctyl alcohol, Isodecyl alcohol | cir-safety.org |

| Complex Products | Polymeric Fragments | semanticscholar.org |

The resistance of isodecyl isooctyl adipate to oxidation can be substantially enhanced through the use of antioxidants and stabilizers. researchgate.netgoogle.com These additives function by interfering with the free-radical chain reaction, thereby retarding the degradation of the base oil. google.com

Commonly used antioxidants include phenolic and aminic types, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and diphenylamine (B1679370) (DPA), which have been studied for their protective effects. semanticscholar.org These compounds can work synergistically to provide greater stability than when used alone. researchgate.net The effectiveness of an antioxidant is often measured by its ability to increase the oxidation induction time and the onset temperature of oxidation, as determined by methods like pressure differential scanning calorimetry. semanticscholar.orgresearchgate.net

| Antioxidant Type | Observed Effect | Reference |

|---|---|---|

| Phenolic (e.g., BHT) | Improves thermal-oxidative stability. | semanticscholar.org |

| Aminic (e.g., DPA) | Improves thermal-oxidative stability. | semanticscholar.org |

| Ester-bridged Antioxidants | Can exhibit higher thermal stability and oxidation resistance than commercial antioxidants. | researchgate.net |

| Synergistic Mixtures (Phenolic/Aminic) | Confirms a synergistic anti-oxidative effect, enhancing performance. | researchgate.net |

Role of C-O Bond Susceptibility in Oxidative Processes

Thermal Degradation Processes

In the absence of oxygen, or at temperatures high enough to supersede oxidative pathways, this compound undergoes thermal degradation or pyrolysis.

The primary mechanism for the thermal degradation of diesters is pyrolysis. researchgate.net This process is characterized by the cleavage of specific covalent bonds within the molecule. researchgate.net Studies on analogous diester compounds have shown that the main bond-breaking events are the scission of β-C–H bonds in the alcohol chain and the cleavage of C–C bonds. researchgate.net These bond scission events result in the decomposition of the large ester molecule into smaller, more volatile compounds. researchgate.net High-pressure differential scanning calorimetry has established that the thermal oxidation stability of similar diester oils decreases significantly at temperatures above 250°C. researchgate.net

Effect of Elevated Temperatures on Molecular Integrity

The molecular integrity of this compound, like other diester-based compounds, is susceptible to elevated temperatures, which can induce thermal and thermo-oxidative degradation. High temperatures provide the necessary energy to initiate the cleavage of chemical bonds within the ester molecule, leading to a loss of its original structure and properties.

Studies on analogous adipate esters, such as dioctyl adipate (DOA), reveal that thermal-oxidative degradation is a significant concern at elevated temperatures. For instance, heating DOA at 200 °C for 30 hours results in a notable increase in the total acid number (TAN), indicating the formation of acidic byproducts. researchgate.net The primary mechanism of degradation at high temperatures is often pyrolysis, which involves the cleavage of β-C–H and C–C bonds. researchgate.net This process leads to the breakdown of the ester into smaller molecules. researchgate.netsemanticscholar.org

Reactive molecular dynamics simulations of DOA have shown that the C-O bonds of the alcohol chain and the ester group are particularly vulnerable to oxidative attack. semanticscholar.org The thermal-oxidative process can be initiated by the breaking of C-O bonds in the alcohol fragment, leading to the formation of acyloxy and alkyl free radicals. researchgate.net These radicals can then participate in a cascade of secondary reactions.

While this compound is recognized for its good thermal stability, making it suitable for certain high-temperature applications, its stability is not absolute. google.com The presence of branched alkyl chains, such as isodecyl and isooctyl groups, can influence the thermal stability. Research on various diesters has shown that branching in the alcohol moiety can affect properties like pour point and oxidation stability. researchgate.net However, above certain temperatures, typically exceeding 250°C to 300°C for similar diester oils, thermal oxidation stability decreases, and decomposition of additives can occur, leading to a decline in performance. researchgate.net

The following table summarizes the general effects of elevated temperatures on adipate esters based on available literature for similar compounds.

| Parameter | Effect of Elevated Temperature | Primary Mechanism | Relevant Temperature Range |

| Molecular Structure | Cleavage of C-O, β-C–H, and C–C bonds. researchgate.netresearchgate.net | Pyrolysis, Thermal-Oxidation. researchgate.netresearchgate.net | > 200-250 °C. researchgate.netresearchgate.net |

| Chemical Properties | Increase in Total Acid Number (TAN). researchgate.net | Formation of acidic degradation products. researchgate.net | > 200 °C. researchgate.net |

| Physical Properties | Potential changes in viscosity. researchgate.net | Formation of both smaller degradation products and larger polymerized molecules. researchgate.netresearchgate.net | > 250 °C. researchgate.net |

Product Evolution During Thermal Decomposition

The thermal decomposition of this compound results in the evolution of a complex mixture of smaller molecules. The specific products formed depend on the temperature, the presence of oxygen, and the duration of thermal stress.

Based on studies of analogous adipate esters like dioctyl adipate (DOA) and bis(2-ethylhexyl) decanedioate, the primary degradation products include low-molecular-weight compounds such as:

Monoesters: Formed from the cleavage of one of the ester linkages. For DOA, hexanedioic acid mono(2-ethylhexyl) ester is a key product. researchgate.net

Carboxylic Acids: The breakdown of the adipate backbone and ester groups leads to the formation of various carboxylic acids, which contributes to the increase in the total acid number of the degraded material. researchgate.net

Alcohols: The corresponding alcohols from the ester groups, isodecanol (B128192) and isooctanol, are expected to be released. scbt.comcir-safety.org

Olefins: These can be formed through the pyrolysis and cleavage of the alkyl chains. researchgate.netsemanticscholar.org

Smaller Diesters: Further reactions can lead to the formation of diesters with shorter chains. researchgate.net

Carbon Dioxide: This can be a byproduct of the oxidation of acyloxy radicals. researchgate.net

In the presence of oxygen (thermo-oxidative degradation), the reaction pathways become more complex. The initial cleavage of C-O bonds in the alcohol fragment of DOA, for example, produces acyloxy and alkyl free radicals. researchgate.net These highly reactive species can then undergo several transformations: the acyloxy radical can abstract a hydrogen atom to form a monoester or undergo further oxidation to yield a smaller ester and carbon dioxide. researchgate.net

Simultaneously, polymerization reactions can occur, leading to the formation of higher molecular weight products, although this is often accompanied by the generation of a larger proportion of low molecular weight degradation products. researchgate.net

The table below outlines the major classes of products identified during the thermal decomposition of similar adipate esters.

| Product Class | Specific Examples (from DOA studies) | Formation Pathway |

| Monoesters | Hexanedioic acid mono(2-ethylhexyl) ester. researchgate.net | Cleavage of one ester bond. researchgate.net |

| Low Molecular Weight Carboxylic Acids | Various short-chain acids. researchgate.net | Degradation of the adipate and alkyl chains. researchgate.net |

| Alcohols | 2-ethyl-1-hexanol. semanticscholar.org | Cleavage of the ester bond. semanticscholar.org |

| Olefins | Various olefins. researchgate.netsemanticscholar.org | Pyrolysis and cleavage of alkyl chains. researchgate.netsemanticscholar.org |

| Low Molecular Weight Diesters | Pentanoic acid 2-ethylhexyl ester. researchgate.net | Further oxidation of acyloxy radicals. researchgate.net |

| Gaseous Products | Carbon Dioxide. researchgate.net | Oxidation of intermediate radicals. researchgate.net |

| Polymerization Products | High molecular weight compounds. researchgate.net | Recombination of radical species. researchgate.net |

Hydrolytic Degradation Characteristics

Ester hydrolysis is a chemical reaction in which a water molecule breaks one of the ester bonds, resulting in the formation of a carboxylic acid and an alcohol. libretexts.org For this compound, this would lead to adipic acid and the corresponding isodecyl and isooctyl alcohols. The rate and mechanism of this reaction are highly dependent on the pH of the environment. clemson.edu

Acid-Catalyzed Hydrolysis: In acidic environments (typically below pH 6), the hydrolysis of esters is catalyzed by protons (H+). clemson.edu The proton attaches to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This process is reversible and does not typically proceed to completion. libretexts.org The rate of acid-catalyzed hydrolysis increases as the pH decreases. clemson.edu

Base-Mediated Hydrolysis (Saponification): In alkaline or basic environments (dominant above pH 7 or 8), hydrolysis is mediated by hydroxide (B78521) ions (OH-). clemson.edu The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the ester. This reaction, often termed saponification, is generally irreversible because the resulting carboxylic acid is deprotonated in the basic medium to form a carboxylate salt, which is not reactive towards the alcohol. libretexts.org The rate of this reaction is dependent on the hydroxide ion concentration and therefore increases with increasing pH. clemson.edunih.gov

Neutral Hydrolysis: At or near neutral pH, a pH-independent hydrolysis mechanism can occur, where water itself acts as the nucleophile without catalysis by acid or base. clemson.edu This process is generally much slower than acid- or base-catalyzed hydrolysis for simple esters. clemson.eduviu.ca Neutral and alkaline hydrolysis are considered the most common pathways in typical environmental pH ranges. clemson.edu

The general schemes for ester hydrolysis are as follows:

Acid-Catalyzed: R-COOR' + H₂O ⇌ R-COOH + R'-OH (in the presence of H⁺) libretexts.org

Base-Mediated: R-COOR' + OH⁻ → R-COO⁻ + R'-OH libretexts.org

The hydrolytic stability of this compound is influenced by several key factors beyond environmental pH. These include temperature, molecular structure, and the presence of catalysts.

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. acs.orgmdpi.com Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly, regardless of the pH.

Molecular Structure: The structure of the ester itself plays a crucial role.

Steric Hindrance: The branched nature of the isodecyl and isooctyl alcohol groups can provide steric hindrance around the carbonyl carbon. This shielding effect can make it more difficult for a nucleophile (like water or a hydroxide ion) to attack the ester linkage, thus increasing hydrolytic stability compared to esters with linear alcohol chains. purdue.edu

Hydrophobicity: The long, branched alkyl chains of this compound increase its hydrophobicity. This reduces its solubility in water, which in turn can limit the access of water molecules to the ester bonds and slow down the rate of hydrolysis, especially in heterogeneous systems. Polyesters with longer alkyl diol units have been shown to have higher hydrolytic stability. mdpi.com

Catalysts: The presence of certain substances can catalyze the hydrolysis reaction. The carboxylic acid produced during hydrolysis can itself act as a catalyst for further hydrolysis, a process known as autocatalysis. purdue.edu This can lead to an acceleration of the degradation process over time.

Presence of Other Substances: The formulation in which the adipate is used can also affect its stability. For example, acids formed from the hydrolysis of the ester can react with metals to form salts, which could potentially lead to other issues like the formation of insoluble residues. purdue.edu

The following table summarizes the key factors influencing the hydrolytic stability of adipate esters.

| Factor | Influence on Hydrolytic Stability | Mechanism of Action |

| High pH (Alkaline) | Decreases stability. clemson.edu | Increased concentration of OH⁻ nucleophiles enhances saponification rate. clemson.edunih.gov |

| Low pH (Acidic) | Decreases stability. clemson.edu | H⁺ catalysis makes the carbonyl carbon more susceptible to nucleophilic attack. libretexts.orgclemson.edu |

| Elevated Temperature | Decreases stability. acs.org | Provides activation energy for the hydrolysis reaction. acs.org |

| Steric Hindrance | Increases stability. purdue.edu | Branched alkyl groups physically block nucleophilic attack on the ester bond. purdue.edu |

| Hydrophobicity | Increases stability. mdpi.com | Reduces water solubility, limiting access of water to the ester linkage. mdpi.com |

| Autocatalysis | Decreases stability over time. purdue.edu | The carboxylic acid product of hydrolysis catalyzes further degradation. purdue.edu |

Mechanisms of Ester Hydrolysis in Diverse Environments

Mechanisms of Photo-Degradation and UV Stability

This compound, like other aliphatic esters, is not expected to strongly absorb UV radiation in the solar spectrum that reaches the Earth's surface (wavelengths > 290 nm). nih.gov However, photo-degradation can still occur through indirect photochemical reactions.

The primary mechanism for the atmospheric degradation of vapor-phase diisooctyl adipate is the reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov These highly reactive radicals can abstract hydrogen atoms from the alkyl chains of the adipate molecule, initiating a cascade of oxidative degradation reactions. The estimated atmospheric half-life for this process for diisooctyl adipate is approximately 16 hours. nih.gov

While pure aliphatic esters lack significant chromophores for direct photolysis, the presence of impurities or other substances within a formulation can act as photosensitizers. researchgate.net These photosensitizers can absorb UV radiation and then transfer the energy to the adipate molecule or generate other reactive species, such as singlet oxygen or radicals, which can then attack the ester. google.commdpi.com

For adipate-containing polymers like poly(butylene adipate-co-terephthalate) (PBAT), UV exposure is known to cause chain cleavage of the ester linkages. researchgate.netmdpi.com This process can lead to the formation of lower molecular weight fragments. In some cases, simultaneous cross-linking reactions can also occur, initiated by radical species formed during photodegradation. researchgate.net

Although direct photolysis is not considered a primary degradation pathway for this compound in water, it may undergo this process to some extent if functional groups that can absorb light above 290 nm are present, potentially from impurities or formulation additives. nih.gov

| Degradation Medium | Primary Photochemical Mechanism | Key Reactive Species | Anticipated Outcome |

| Atmosphere (Vapor Phase) | Indirect photo-oxidation. nih.gov | Hydroxyl radicals (•OH). nih.gov | Degradation into smaller, oxidized products. nih.gov |

| Polymer Matrix | Indirect photodegradation via photosensitizers or direct cleavage of ester bonds in co-polymers. researchgate.netmdpi.com | Free radicals, singlet oxygen. researchgate.netgoogle.commdpi.com | Chain scission, cross-linking, formation of low molecular weight fragments. researchgate.net |

| Aquatic Environment | Generally low susceptibility to direct photolysis; potential for indirect photolysis. nih.gov | Hydroxyl radicals, photosensitizer-generated species. nih.gov | Slow degradation. |

Rheological Properties and Viscosity Modulation by Isodecyl Isooctyl Adipate

Impact on Polymer Melt Rheology

Isodecyl isooctyl adipate (B1204190) plays a crucial role in modifying the behavior of polymer melts, which is fundamental for processing techniques such as extrusion and molding.

When subjected to shear forces, polymer melts containing isodecyl isooctyl adipate often exhibit non-Newtonian behaviors. One of the most significant of these is shear thinning, a phenomenon where the viscosity of the material decreases as the shear rate increases. This is advantageous in many processing applications, as it allows for easier flow and mold filling at high processing speeds. For instance, plastisols containing adipate plasticizers demonstrate shear thinning behavior, which is crucial for their application performance. dergipark.org.tr The extent of shear thinning can be influenced by the concentration of the plasticizer; however, detailed studies specifically quantifying the shear thinning behavior of this compound across various polymer systems and concentrations are not extensively available in the provided search results.

Conversely, shear thickening, an increase in viscosity with increasing shear rate, is less commonly observed in these systems but can occur under specific conditions, though no direct evidence for this was found in the context of this compound.

Table 1: Effect of Adipate Plasticizers on Polymer Processing

| Property | Effect of this compound Addition | Source |

|---|---|---|

| Melt Viscosity | Reduction | sciencemadness.orggoogle.com |

| Processing Temperature | Reduction | sciencemadness.org |

| Processability | Improvement | sciencemadness.orgnih.gov |

| Mold Release | Improved | sciencemadness.org |

Ideal fluids that exhibit a constant viscosity regardless of the applied shear rate are known as Newtonian fluids. However, most polymer melts are non-Newtonian, meaning their viscosity changes with the shear rate. lukasiewicz.gov.pldss.go.th The addition of this compound can influence the degree of non-Newtonian behavior. While it generally promotes shear thinning (a non-Newtonian characteristic), the specific impact on the transition between Newtonian and non-Newtonian flow regimes is complex and depends on the polymer matrix, plasticizer concentration, and processing conditions. At very low shear rates, some plasticized polymer systems may exhibit a Newtonian plateau, where viscosity is relatively constant. As the shear rate increases, they transition to shear-thinning behavior. dergipark.org.tr

Viscosity Reduction and Processing Facilitation

Viscoelastic Characteristics of Plasticized Systems

Polymers are viscoelastic materials, meaning they exhibit both viscous (liquid-like) and elastic (solid-like) properties. numberanalytics.comthermofisher.com The addition of this compound modifies these viscoelastic characteristics.

Dynamic Mechanical Analysis (DMA) is a key technique used to characterize the viscoelastic properties of plasticized polymers. numberanalytics.commdpi.com This analysis provides information on the storage modulus (G'), loss modulus (G''), and phase angle (δ).

Storage Modulus (G'): This represents the elastic component of the material and its ability to store energy. rheologylab.comtainstruments.com The addition of a plasticizer like this compound typically lowers the storage modulus, indicating a softer, more flexible material. sciencemadness.org

Loss Modulus (G''): This represents the viscous component and the material's ability to dissipate energy, usually as heat. rheologylab.comtainstruments.com The loss modulus is also affected by the presence of a plasticizer.

Phase Angle (δ) and Tan Delta (tan δ): The phase angle is the phase shift between the applied stress and the resulting strain. google.com The tangent of this angle, tan δ (G''/G'), is a measure of the damping ability of the material. A higher tan δ indicates a greater degree of energy dissipation. The peak of the tan δ curve is often associated with the glass transition temperature (Tg) of the polymer. hallstarindustrial.com

Table 2: Key Parameters in Dynamic Rheological Analysis

| Parameter | Description | Typical Effect of this compound | Source |

|---|---|---|---|

| Storage Modulus (G') | Measure of stored elastic energy | Decrease | sciencemadness.org |

| Loss Modulus (G'') | Measure of dissipated energy (viscous response) | Varies with temperature and frequency | tainstruments.com |

| Phase Angle (δ) | Phase shift between stress and strain | Influenced by plasticizer concentration | google.com |

| Tan Delta (tan δ) | Ratio of loss modulus to storage modulus (G''/G') | Peak shifts to lower temperatures | hallstarindustrial.com |

The viscoelastic properties of polymers are highly dependent on temperature. mdpi.comresearchgate.net The addition of this compound significantly alters this temperature dependence. A key effect is the depression of the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. nih.gov By lowering the Tg, this compound expands the temperature range over which the polymer exhibits flexibility. nih.gov

The well-known Williams-Landel-Ferry (WLF) equation is often used to describe the temperature dependence of the viscoelastic properties of polymers. google.com The presence of a plasticizer will alter the parameters of the WLF equation for a given polymer system. The viscoelastic moduli (G' and G'') of a plasticized polymer will decrease as the temperature increases, with a more pronounced drop occurring around the lowered glass transition temperature. mdpi.com

Dynamic Rheological Analysis (e.g., Storage Modulus, Loss Modulus, Phase Angle)

Formulation Rheology in Specific Material Systems

The rheological properties of a formulation are critical to its performance in various applications. This compound, as a plasticizer and viscosity modifier, plays a significant role in tailoring the flow behavior of different material systems. Its impact is particularly notable in highly filled polymer composites, coatings and adhesives, and various liquid formulations.

Effects in Highly Filled Polymer Composites

In highly filled polymer composites, the addition of plasticizers like this compound can significantly alter the material's rheological profile. These composites, which contain a high concentration of solid fillers within a polymer matrix, often exhibit complex flow behaviors. The incorporation of a plasticizer can reduce the viscosity of the polymer melt, making it easier to process.

The melt flow rate (MFR) is a key parameter used to characterize the processability of polymer materials. mdpi.com Studies on polyvinyl chloride (PVC) composites have shown that the introduction of adipate esters influences the fluidity of the polymer melt. mdpi.com For instance, the MFR of PVC compositions plasticized with adipate esters can be comparable to or even higher than those containing traditional plasticizers like dioctyl phthalate (B1215562) (DOP), particularly within a processing temperature range of 170–190 °C. mdpi.com This indicates that adipate esters can effectively enhance the flow properties of PVC melts.

Furthermore, the presence of fillers adds another layer of complexity to the rheology. Fillers can form their own networks within the polymer matrix, which can increase the viscosity and introduce non-Newtonian flow behavior, such as shear thinning. nih.gov A plasticizer can help to wet the surface of the filler particles, improving their dispersion and reducing the formation of agglomerates that can impede flow.

Rheological Implications for Coating and Adhesive Formulations

The rheological properties of coating and adhesive formulations are crucial for their application and final performance. brieflands.comneliti.com These properties determine factors such as how the coating flows and levels, its sagging resistance on vertical surfaces, and how well an adhesive wets a substrate. brieflands.comresearchgate.net this compound, as a plasticizer, can be used to modify these rheological characteristics.

In coating formulations, plasticizers are added to increase the flexibility and durability of the dried film. brieflands.comneliti.com However, they also have a significant impact on the rheology of the liquid coating solution. The addition of a plasticizer typically leads to a decrease in the viscosity of the formulation. neliti.com This is because the plasticizer molecules interrupt the intermolecular interactions between the polymer chains in the binder, allowing them to move more easily. mdpi.com

The type and concentration of the plasticizer can be used to control the flow behavior of the coating. For instance, studies on plastisols, which are dispersions of PVC particles in a liquid plasticizer, have shown that the type of plasticizer influences the rheological behavior of the paste. psu.edu Adipate esters, for example, can impart different flow characteristics compared to phthalate esters. researchgate.netpsu.edu The viscosity of these pastes is often non-Newtonian, exhibiting shear-thinning behavior where the viscosity decreases as the shear rate increases. psu.edu This property is desirable for many coating application methods, such as spraying or roll coating, which involve high shear rates. psu.edu

In adhesives, the viscosity of the formulation is critical for proper application and bonding. A lower viscosity can improve the wetting of the substrate, leading to better adhesion. Plasticizers like this compound can be used to reduce the viscosity of adhesive formulations, making them easier to apply and ensuring good surface contact. The plasticizer can also affect the open time and setting speed of the adhesive by influencing the mobility of the polymer chains.

Viscosity Control in Liquid Formulations (e.g., Lubricants, Propellant Slurries)

This compound and other adipate esters find application as viscosity control agents in a variety of liquid formulations, including lubricants and propellant slurries. In these systems, the ability to precisely control viscosity over a range of operating conditions is essential for performance.

Lubricants:

In the formulation of synthetic lubricants, esters like adipates are classified as Group V base oils. asharrison.com.au They are often used as a component in the base oil blend to achieve desired viscosity characteristics. Adipate esters are known for their excellent low-temperature properties and high viscosity indices. asharrison.com.au The viscosity index (VI) is a measure of how much the viscosity of a fluid changes with temperature. A higher VI indicates a smaller change in viscosity over a wider temperature range.

The use of adipate esters can help to formulate lubricants that perform reliably in both high and low-temperature environments. asharrison.com.aucondensia.com They can be used as the sole basestock or blended with other synthetic base oils like polyalphaolefins (PAOs) to improve properties such as additive solubility and seal compatibility. asharrison.com.au The molecular structure of the adipate ester, including the type of alcohol used in its synthesis, can be tailored to achieve specific viscosity targets. asharrison.com.au For example, di-tridecyl adipate has a higher viscosity at 40°C compared to 2-ethylhexyl adipate. functionalproducts.com

Interactive Data Table: Viscosity of Adipate Esters

| Adipate Ester | Viscosity @ 40°C (mm²/s) |

| Di-2-ethylhexyl adipate (DOA) | 8 |

| Isodecyl adipate | 15 |

| Di-tridecyl adipate | 29 |

Note: The data in this table is illustrative and based on typical values for these types of esters. Actual values may vary depending on the specific grade and manufacturer.

Propellant Slurries:

While specific research on this compound in propellant slurries is limited in the provided search results, the principles of its function as a plasticizer and viscosity modifier are applicable. Propellant slurries are highly filled systems, typically consisting of solid energetic particles suspended in a liquid binder. The rheology of these slurries is critical for their processing, such as casting the propellant grain, and for ensuring the homogeneity and stability of the final product.

The addition of a plasticizer like an adipate ester can significantly reduce the viscosity of the propellant slurry, making it easier to mix and cast. By lowering the viscosity, the plasticizer can also allow for a higher solids loading, which can increase the energy density of the propellant. The plasticizer can also improve the mechanical properties of the cured propellant, making it more flexible and less prone to cracking. The choice of plasticizer will depend on its compatibility with the binder and other ingredients in the formulation, as well as its effect on the ballistic properties of the propellant.

Advanced Applications in Material Science and Engineering

Polymer Composite Formulations